N-methylsulfonyl-3-nitrobenzamide
Description
N-Methylsulfonyl-3-nitrobenzamide is a benzamide derivative characterized by a methylsulfonyl group attached to the amide nitrogen and a nitro group at the meta position of the benzamide ring. Its molecular formula is C₈H₈N₂O₄S, with a molar mass of 228.22 g/mol.
Properties
Molecular Formula |
C8H8N2O5S |
|---|---|
Molecular Weight |
244.23 g/mol |
IUPAC Name |
N-methylsulfonyl-3-nitrobenzamide |
InChI |
InChI=1S/C8H8N2O5S/c1-16(14,15)9-8(11)6-3-2-4-7(5-6)10(12)13/h2-5H,1H3,(H,9,11) |
InChI Key |
CRLHSMGRRDSIPC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methylsulfonyl-3-nitrobenzamide typically involves the nitration of a benzene derivative followed by the introduction of the methylsulphonylaminocarbonyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the methylsulphonylaminocarbonyl group can be achieved through a series of reactions involving sulfonylation and amination steps.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow processes to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-methylsulfonyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 1-(Methylsulphonylaminocarbonyl)-3-aminobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
N-methylsulfonyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methylsulfonyl-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the methylsulphonylaminocarbonyl group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Compound 1 : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Features a 3-methylbenzamide core with an N-substituted 2-hydroxy-1,1-dimethylethyl group.
- Key Properties : The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents. The methyl group on the benzamide ring is an electron-donating group (EDG), contrasting with the nitro group in the target compound.
- Applications : Used in metal-catalyzed C–H bond functionalization due to its N,O-bidentate directing group .
- Comparison : Unlike the target compound’s sulfonyl group, this analogue’s hydroxy-dimethylethyl substituent facilitates coordination with transition metals, highlighting divergent reactivity profiles.
Compound 2 : N-(3-Chlorophenethyl)-4-nitrobenzamide
- Structure : Contains a para-nitro group and a 3-chlorophenethyl substituent on the amide nitrogen.
- Key Properties: The para-nitro group exerts stronger electron withdrawal than the meta-nitro position in the target compound.
- Applications : Neurokinin-2 receptor antagonists (e.g., derivatives of SR 48,968) .
Compound 3 : N-Benzyl-N-methyl-3-nitrobenzamide
- Structure : Dual N-substituents (benzyl and methyl ) with a 3-nitrobenzamide core.
- Key Properties : Molar mass (270.28 g/mol ) exceeds the target compound due to the benzyl group. The benzyl substituent increases lipophilicity, whereas the target’s sulfonyl group enhances polarity.
- Applications : Listed as a pharmaceutical intermediate .
- Comparison: The sulfonyl group in the target compound may improve stability under acidic conditions compared to the benzyl group, which is prone to hydrogenolysis.
Compound 4 : N-(3-Methylphenyl)-3-nitrobenzamide
- Structure : 3-Methylphenyl substituent on the amide nitrogen and 3-nitrobenzamide core.
- Key Properties : Molar mass (256.26 g/mol ) and EDG effects from the methyl group contrast with the target’s EWG-dominated structure .
- Comparison : The target’s sulfonyl group likely reduces basicity at the amide nitrogen compared to this analogue’s aryl substituent, impacting protonation-dependent reactions.
Data Table: Structural and Functional Comparison
Electronic and Steric Effects
- Nitro Position : Meta-nitro (target) vs. para-nitro (Compound 2) alters resonance effects and electrophilic substitution patterns.
- Substituent Electronics : The target’s sulfonyl group is a stronger EWG than hydroxy (Compound 1) or methyl (Compound 4), making the amide nitrogen more electrophilic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
